molecular formula C14H20N2O3 B1328824 [[2-(Diethylamino)-2-oxoethyl](phenyl)amino]-acetic acid CAS No. 100876-32-2

[[2-(Diethylamino)-2-oxoethyl](phenyl)amino]-acetic acid

Cat. No.: B1328824
CAS No.: 100876-32-2
M. Wt: 264.32 g/mol
InChI Key: NJAVLLUHKUQZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Diethylamino)-2-oxoethylamino]-acetic acid is an organic compound that features a diethylamino group, a phenyl group, and an acetic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets and their roles would need further investigation.

Mode of Action

It’s known that amino acids can react with acid anhydrides to form amides . This reaction could potentially play a role in the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to influence pathways such as the glycine cleavage system and the non-enzymatic glycosylation pathway .

Pharmacokinetics

Similar compounds have been shown to be eliminated via the kidneys

Result of Action

Similar compounds have been shown to have anti-inflammatory properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Polymorphism, a phenomenon where a compound can exist in multiple crystal structures, can also influence the compound’s properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)-2-oxoethylamino]-acetic acid typically involves the reaction of diethylamine with phenylglyoxylic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of [2-(Diethylamino)-2-oxoethylamino]-acetic acid can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

[2-(Diethylamino)-2-oxoethylamino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Dimethylamino)-2-oxoethylamino]-acetic acid
  • **2-(Diethylamino)-2-oxoethylamino]-acetic acid
  • **2-(Diethylamino)-2-oxoethylamino]-propionic acid

Uniqueness

[2-(Diethylamino)-2-oxoethylamino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diethylamino and phenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(N-[2-(diethylamino)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)10-16(11-14(18)19)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVLLUHKUQZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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